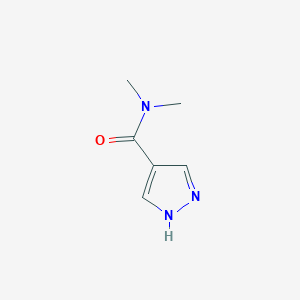

N,N-dimethyl-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

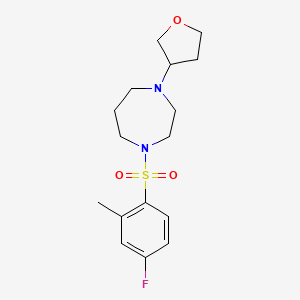

“N,N-dimethyl-1H-pyrazole-4-carboxamide” is a chemical compound with the molecular formula C6H9N3O . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

A series of novel pyrazole-4-carboxamides were rationally designed and synthesized . Their structures were characterized by 1H NMR, 13C NMR, and HRMS . Preliminary bioassay showed that some compounds exhibited more than 90% inhibition against certain fungi at 100 μg/mL .Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-1H-pyrazole-4-carboxamide” was confirmed by spectral data . The InChI code for this compound is 1S/C6H9N3O/c1-9(2)6(10)5-3-7-8-4-5/h3-4H,1-2H3,(H,7,8) .Chemical Reactions Analysis

Pyrazole-4-carboxamides, such as “N,N-dimethyl-1H-pyrazole-4-carboxamide”, have been found to exhibit fungicidal activity . They can inhibit the growth of certain fungi by blocking the energy synthesis of the pathogens .Physical And Chemical Properties Analysis

“N,N-dimethyl-1H-pyrazole-4-carboxamide” is a solid compound with a melting point of 159-160°C . Its molecular weight is 139.16 .Aplicaciones Científicas De Investigación

Energetic Materials and Explosives

“N,N-dimethyl-1H-pyrazole-4-carboxamide” and its derivatives have been synthesized as promising melt-castable explosives . These compounds have received increasing attention due to their significant application in national defense and aerospace technologies . The relatively low melting point makes it easy to transfer such materials from solid to liquid by steam heating .

Medicine and Pharmacology

Pyrazole derivatives, including “N,N-dimethyl-1H-pyrazole-4-carboxamide”, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine . They have shown a widespread biological and pharmacological activity such as antitumor, analgesic, anti-inflammatory, antimicrobial, antitubercular, antileishmanial activity, ACE inhibitors, antidiabetic, antiparkinsonian and neuroprotective properties .

Antimicrobial Activity

A novel sequence of pyrazole-thiobarbituric acid analogues, which could include “N,N-dimethyl-1H-pyrazole-4-carboxamide”, was examined for antimicrobial activity . One of the compounds was found to be most active against C. albicans, S. aureus, B. subtilis and E. faecalis .

Core Moiety in Leading Drugs

The pyrazole ring, which is a part of “N,N-dimethyl-1H-pyrazole-4-carboxamide”, occurs as the core moiety in a variety of leading drugs such as Celebrex, Viagra, and Rimonabant . These drugs have been applied to treat inflammatory, diabetic, cancer, bacterial, and analgesic diseases .

Synthesis Methods

Over the past decade, there has been a significant increase in interest in pyrazole chemistry, primarily driven by the discovery of fascinating properties demonstrated by numerous pyrazole derivatives . A vast array of synthesis methods and synthetic analogues have been documented, highlighting their significant importance in research and applications .

Agriculture

Pyrazoles also hold a privileged status in the agriculture sector . They are used in the synthesis of various pesticides and herbicides due to their biological activity .

Safety And Hazards

Direcciones Futuras

While there is limited information available on the future directions of “N,N-dimethyl-1H-pyrazole-4-carboxamide”, it is worth noting that pyrazole derivatives have been the subject of ongoing research due to their diverse biological activities . Further studies could explore the potential applications of this compound in various fields, including medicine and agriculture.

Propiedades

IUPAC Name |

N,N-dimethyl-1H-pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-9(2)6(10)5-3-7-8-4-5/h3-4H,1-2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOFWFVNVHZGMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CNN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-1H-pyrazole-4-carboxamide | |

CAS RN |

91918-13-7 |

Source

|

| Record name | N,N-dimethyl-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methoxyphenyl)sulfonyl-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2873393.png)

![1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one](/img/structure/B2873400.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2873404.png)

![Methyl 4-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2873405.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2873406.png)

![2-(4-chlorophenyl)-5-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2873407.png)